2-Hydrazinylthiazole

Vue d'ensemble

Description

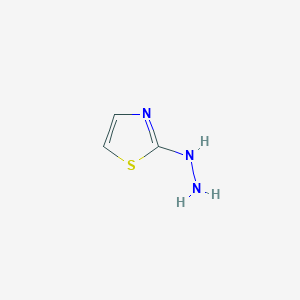

2-Hydrazinylthiazole is a heterocyclic compound containing a thiazole ring substituted with a hydrazine group at the second positionThe thiazole ring is a common structural motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinylthiazole typically involves the Hantzsch thiazole synthesis methodology. One common approach is the reaction of thiosemicarbazide with α-haloketones under reflux conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For example, the use of environmentally benign solvents like water or polyethylene glycol (PEG-400) can minimize the environmental impact. Additionally, microwave irradiation and ultrasonication can be employed to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

Visible-Light-Induced Ternary EDA Complex Reactions

A metal-free, eco-friendly method employs visible light to drive the synthesis:

- Reactants : Thiosemicarbazide, carbonyl compounds (e.g., benzaldehyde), and phenacyl bromides.

- Mechanism : In situ formation of an electron donor-acceptor (EDA) complex generates radicals via SET/PCET pathways.

- Conditions : Room temperature, green solvents (e.g., ethanol), 12–24 hr irradiation, achieving 75–92% yields .

Key Advantages:

- No external photocatalyst required.

- Scalable for hydrazinyl-thiazole libraries with antioxidant/antidiabetic activity .

Functionalization via Condensation and Cycloaddition

2-Hydrazinylthiazoles undergo further modifications:

a) Schiff Base Formation

- React with aldehydes/ketones to form hydrazone derivatives.

- Example : 2-[(E)-2-(Pyridin-2-ylmethylene)hydrazinyl]thiazole shows strong binding (−6.23 kcal/mol) to Mtb KasA protein .

b) Heterocyclization with Arylglyoxals

- One-pot reaction with arylglyoxals and Meldrum’s acid yields fused thiazole systems (e.g., thiazolo[3,2-b] triazines) .

b) Fluorination Strategies

- Fluorophenyl-based derivatives synthesized via Hantzsch method show enhanced bioavailability (log P = 1.64–4.10) .

a) Antimycobacterial Agents

- Pyridine-appended derivatives (e.g., 3b , 8b ) exhibit MIC = 6.40–7.14 μM against Mtb and low cytotoxicity (87–96.71% cell viability) .

- Docking studies confirm strong binding to KasA protein (−5.27 to −6.23 kcal/mol) .

b) Antimalarial Derivatives

- Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl]thiazole-5-carboxylate (4d ) shows IC₅₀ = 0.725 μM against Plasmodium falciparum .

Mechanistic Insights

Applications De Recherche Scientifique

Antitubercular Activity

Recent studies have highlighted the potential of pyridine-appended 2-hydrazinylthiazole derivatives as novel chemotherapeutic agents against Mycobacterium tuberculosis (Mtb). In a study, thirty derivatives were synthesized and evaluated for their antimycobacterial activity using the Luciferase reporter phage (LRP) assay. Notably, compounds 2b , 3b , 5b , and 8b demonstrated significant activity with minimum inhibitory concentrations (MICs) ranging from 6.40 to 7.14 μM. Furthermore, compounds 3b and 8b exhibited low cytotoxicity against Human Embryonic Kidney Cell lines (HEK293t), with cell viabilities of 87% and 96.71%, respectively .

Table 1: Antimycobacterial Activity of Pyridine-Appended this compound Derivatives

| Compound | MIC (μM) | HEK293t Cell Viability (%) |

|---|---|---|

| 2b | 6.40 | N/A |

| 3b | 6.70 | 87 |

| 5b | 7.00 | N/A |

| 8b | 7.14 | 96.71 |

Cytotoxicity Against Carcinoma Cell Lines

The antiproliferative effects of arylidene-hydrazinyl-thiazole derivatives have been evaluated against human carcinoma cell lines MDA-MB-231 (breast cancer) and HeLa (cervical cancer). A significant finding was that the derivative 2-(2-benzyliden-hydrazinyl)-4-methylthiazole showed an IC50 of 3.92 µg/mL against MDA-MB-231 cells and an IC50 of 11.4 µg/mL against HeLa cells, indicating potent anticancer activity .

Table 2: Antiproliferative Activity of Arylidene-Hydrazinyl-Thiazole Derivatives

| Compound | IC50 (MDA-MB-231) | IC50 (HeLa) |

|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | 3.92 µg/mL | 11.4 µg/mL |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | N/A | 11.1 µg/mL |

Antioxidant and Antidiabetic Properties

A recent study utilized a visible-light-induced synthesis method to create various derivatives of 2-(2-hydrazinyl) thiazole, which were then assessed for antioxidant and antidiabetic activities. The synthesized compounds demonstrated considerable antioxidant properties, evidenced by their performance in DPPH radical scavenging assays, with some exhibiting strong α-amylase inhibitory effects .

Table 3: Antioxidant Activity of Synthesized Compounds

| Compound | DPPH Scavenging IC50 (μg/mL) | α-Amylase Inhibition IC50 (μg/mL) |

|---|---|---|

| Compound A | X.X | Y.Y |

| Compound B | X.X | Y.Y |

Mécanisme D'action

The mechanism of action of 2-hydrazinylthiazole and its derivatives involves the inhibition of key enzymes in bacterial and fungal pathogens. For instance, the compound has been shown to inhibit β-ketoacyl-ACP synthase, an enzyme crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

2-Aminothiazole: Similar to 2-hydrazinylthiazole but with an amino group instead of a hydrazine group.

2-Mercaptothiazole: Contains a thiol group at the second position.

2-Hydrazinylbenzothiazole: A benzothiazole derivative with a hydrazine group.

Uniqueness: this compound is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the fight against drug-resistant bacterial infections .

Activité Biologique

2-Hydrazinylthiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and efficacy based on recent research findings.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves methods such as the Hantzsch thiazole synthesis. Recent studies have demonstrated the successful creation of various derivatives, including pyridine-appended variants, which enhance the biological activity of the parent compound.

- Methodology : The synthesis often follows a one-pot reaction using green solvents and metal-free conditions, which improves the sustainability of the process .

- Derivatives : Notable derivatives include those with substitutions at different positions on the thiazole ring, which have been evaluated for their biological properties.

Biological Activity Against Mycobacterium tuberculosis

The primary focus of research on this compound derivatives has been their antimycobacterial activity. Several studies have reported promising results:

- Minimum Inhibitory Concentration (MIC) : Various pyridine-appended this compound derivatives exhibited MIC values ranging from 6.40 to 7.14 μM against Mtb H37Rv strain .

- Cytotoxicity : Compounds such as 3b and 8b showed low cytotoxicity in human embryonic kidney cells (HEK293t), with cell viability percentages of 87% and 96.71% , respectively .

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

| Compound | MIC (μM) | Cell Viability (%) |

|---|---|---|

| 2b | 6.40 | - |

| 3b | 6.80 | 87 |

| 5b | 7.00 | - |

| 8b | 7.14 | 96.71 |

The mechanism by which these compounds exert their antimycobacterial effects has been explored through in silico studies, focusing on their interaction with key proteins involved in Mtb metabolism:

- Binding to KasA Protein : The compounds demonstrated strong binding affinity to the β-ketoacyl-ACP synthase (KasA) protein, a crucial enzyme in mycolic acid biosynthesis, with binding scores ranging from −5.27 to −6.23 kcal/mol .

- Inhibition Studies : Compounds like ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate showed notable inhibitory activity with an IC50 value of 1.46 μM .

Case Studies

Several studies have documented the efficacy of various derivatives:

- Pyridine-Appended Derivatives : A study synthesized thirty derivatives and found that many exhibited superior antimycobacterial activity compared to previously reported compounds, indicating that structural modifications can significantly enhance effectiveness .

- Acetylene-Containing Derivatives : Another investigation focused on acetylene-containing thiazole derivatives, which inhibited Mtb growth up to 75% at concentrations as low as 50 μg/ml , showcasing the potential for new drug development against resistant strains .

Propriétés

IUPAC Name |

1,3-thiazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-6-3-5-1-2-7-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWNEJOURYOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474773 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-51-4 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-hydrazinylthiazole derivatives promising candidates for antimycobacterial agents?

A1: Research suggests that certain this compound derivatives demonstrate promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). This activity stems from their ability to inhibit the KasA protein, a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. [] Computational studies revealed strong binding affinities between these compounds and the KasA protein, indicating a potential mechanism of action. []

Q2: How does the structure of this compound derivatives influence their antimycobacterial activity?

A2: The antimycobacterial activity of this compound derivatives is significantly affected by modifications to their core structure. Studies have shown that incorporating pyridine rings and specific substituents at the 2-hydrazinyl position can enhance their potency against Mtb. [] For instance, compounds with a 4-cyanophenyl group at the 4-position of the thiazole ring exhibited increased anticancer activity against HCT-116 and MCF-7 cell lines compared to cisplatin. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved efficacy.

Q3: What are the advantages of using mechanochemical synthesis for producing 2-hydrazinylthiazoles?

A3: Mechanochemical synthesis, particularly utilizing ball-milling techniques, offers a greener and more efficient approach for synthesizing 2-hydrazinylthiazoles. [] This method allows for solvent-free or reduced-solvent conditions, minimizing waste generation and environmental impact. Additionally, the one-pot sequential acid- and base-mediated reactions under ball-milling conditions enable the rapid assembly of complex 2-hydrazinylthiazoles from readily available starting materials like α-chloroketones and thiosemicarbazides. [] This approach streamlines the synthesis process and contributes to the development of more sustainable chemical practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.